Superior Oral Bioavailability of Senegenin vs. Tenuifolin in Mice
Senegenin demonstrates a 2.2-fold higher oral bioavailability compared to its glycosylated analog tenuifolin in mice . This direct head-to-head comparison quantifies a key pharmacokinetic advantage for senegenin in oral dosing regimens.
| Evidence Dimension | Absolute Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 8.7% |
| Comparator Or Baseline | Tenuifolin: 4.0% |
| Quantified Difference | Senegenin exhibits 2.2-fold higher oral bioavailability |
| Conditions | UPLC-MS/MS in ICR mice; intravenous (5 mg/kg) and oral (60 mg/kg) administration |
Why This Matters
Higher oral bioavailability directly impacts in vivo experimental design and potential therapeutic dosing feasibility, reducing the required oral dose for achieving target plasma concentrations.
